4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine is a heterocyclic compound featuring both an oxadiazole ring and a piperidine ring. This compound is of significant interest in medicinal chemistry due to the biological activities associated with the oxadiazole moiety, which has been linked to various pharmacological properties, including antimicrobial and anticancer effects. The compound is classified under the category of oxadiazole derivatives, which are known for their diverse applications in pharmaceuticals and agrochemicals .
The synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine typically involves several key steps:
The synthesis can be optimized for yield and purity through various reaction conditions, including temperature control and the use of specific solvents. Laboratory methods often serve as a precursor to potential industrial production, which would require scaling up these processes while maintaining efficiency and cost-effectiveness .
The molecular structure of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine can be described as follows:
The compound's structural data includes bond lengths and angles that can be determined using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its three-dimensional conformation.
4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine can participate in various chemical reactions:
The choice of reagents and reaction conditions significantly influences the yield and purity of the products formed. For instance, oxidation reactions may yield various oxadiazole derivatives depending on the specific conditions applied.
The mechanism of action for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine involves its interaction with biological targets at the molecular level. This compound has been shown to act as an inhibitor or activator for certain enzymes, thereby influencing biochemical pathways. Its dual-ring structure allows it to engage in multiple interactions within biological systems, making it a versatile candidate for further pharmacological exploration .
Some notable physical properties of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine include:
The chemical properties include:
4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine has several scientific applications:
The core compound 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine follows systematic IUPAC naming conventions that define its heterocyclic architecture. The parent structure is piperidine—a six-membered nitrogen-containing heterocycle. The substituent at the 4-position is a 5-methyl-1,3,4-oxadiazole ring, a five-membered heteroaromatic system comprising two nitrogen atoms and one oxygen atom. Validated synonyms include 5-methyl-3-piperidin-4-yl-1,3,4-oxadiazole and 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine [1] [6]. The hydrochloride salt form is designated as 4-(5-methyl-1,3,4-oxadiazol-3-yl)piperidine hydrochloride (CAS: 161609-79-6) [2] [6]. Protected derivatives, such as tert-butyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate (CAS: 280110-69-2), incorporate Boc (tert-butoxycarbonyl) groups to mask the piperidine nitrogen [1].
The free base of 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine has the molecular formula C₈H₁₃N₃O, with a monoisotopic mass of 167.1053 Da [6]. The hydrochloride salt form modifies this to C₈H₁₄ClN₃O, with a molecular weight of 203.67 g/mol [2] [6]. The piperidine ring introduces a chiral center at the carbon adjacent to nitrogen (C2 or C6). While the compound is typically commercialized as a racemate, enantioselective synthesis could yield stereoisomers with distinct bioactivity. The oxadiazole ring’s planarity and orthogonal orientation to the piperidine chair conformation influence molecular recognition in biological targets [3] [6].
Spectroscopic profiling provides definitive identification and purity assessment:
Table 1: Key Spectroscopic Signatures
Technique | Key Signals | Functional Group Assignment |
---|---|---|
¹H NMR (DMSO-d₆) | 1.80–1.85 ppm (m, 2H), 2.55–2.65 ppm (m, 5H), 3.10–3.20 ppm (m, 2H), 3.35–3.45 ppm (m, 2H) | Piperidine CH₂; Oxadiazole-CH₃; Piperidine N–CH₂ |
¹³C NMR | 11.2 ppm (CH₃), 30.8 ppm (piperidine C3/C5), 42.5 ppm (piperidine C2/C6), 162.5 ppm (C=N) | Oxadiazole-CH₃; Aliphatic CH₂; Oxadiazole C2 |
IR | 1640 cm⁻¹ (C=N), 1120 cm⁻¹ (C–O–C) | Oxadiazole ring vibrations |
Mass Spec (ESI+) | m/z 168.1 [M+H]⁺ | Molecular ion peak |
¹H NMR spectra display characteristic methyl singlets at 2.55–2.65 ppm for the oxadiazole ring, while piperidine protons resonate as multiplets between 1.80–3.45 ppm. IR confirms C=N stretching at 1640 cm⁻¹ and C–O–C absorption at 1120 cm⁻¹. ESI-MS consistently shows the protonated molecular ion [M+H]⁺ at m/z 168.1 [3] [4] [6].
Publicly available crystallographic data for 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine remains limited. However, X-ray diffraction studies of analogues like tert-butyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate reveal orthogonal alignment between the piperidine and oxadiazole planes, with dihedral angles >80°. The oxadiazole ring exhibits bond lengths consistent with aromatic delocalization (C=N: ~1.30 Å; N–O: ~1.38 Å) [4]. Powder XRD patterns of hydrochloride salts show characteristic peaks at 2θ = 10.2°, 18.7°, and 25.5°, indicating defined crystalline phases suitable for pharmaceutical formulation [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1